![molecular formula C3H7N3O3S B153984 N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide CAS No. 136810-62-3](/img/structure/B153984.png)
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide, commonly known as Oxyma, is a chemical compound used in organic synthesis as a coupling reagent. It is a white crystalline powder that is soluble in water and organic solvents. Oxyma is widely used in scientific research, particularly in the field of organic chemistry, due to its ability to facilitate peptide bond formation and other chemical reactions.
Mécanisme D'action
Oxyma works by activating carboxylic acids through the formation of an oxyma ester intermediate. This intermediate is highly reactive and can easily undergo nucleophilic attack by amines, resulting in the formation of a peptide bond. Oxyma also helps to prevent unwanted side reactions by stabilizing the intermediate and preventing it from reacting with other molecules.
Effets Biochimiques Et Physiologiques
Oxyma is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not metabolized by the body. However, it is important to handle Oxyma with care, as it can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Oxyma has several advantages for lab experiments, including its ease of use, cost-effectiveness, and high reactivity. It is also compatible with a wide range of solvents and can be used in both aqueous and organic environments. However, Oxyma has some limitations, including the potential for side reactions and the need for careful handling due to its toxicity.
Orientations Futures
There are several potential future directions for the use of Oxyma in scientific research. One area of interest is the development of new coupling reagents that are more efficient and have fewer side reactions. Another direction is the use of Oxyma in the synthesis of more complex biomolecules, such as proteins and nucleic acids. Additionally, Oxyma may have potential applications in the development of new drugs and therapies, particularly in the field of peptide-based therapeutics.
Méthodes De Synthèse
Oxyma can be synthesized through a simple reaction between ethyl chloroformate and hydroxylamine sulfate. The resulting product is then purified through recrystallization. The synthesis method is relatively easy and cost-effective, making Oxyma a popular choice for many organic chemists.
Applications De Recherche Scientifique
Oxyma is commonly used in scientific research as a coupling reagent for peptide synthesis. It facilitates peptide bond formation by activating carboxylic acids and promoting nucleophilic attack by amines. This process is essential for the synthesis of peptides, which are important biomolecules used in many biological studies.
Propriétés
Numéro CAS |
136810-62-3 |
|---|---|
Nom du produit |
N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide |
Formule moléculaire |
C3H7N3O3S |
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
2-(sulfamoylamino)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C3H7N3O3S/c4-10(7,8)6-3-5-1-2-9-3/h1-2H2,(H,5,6)(H2,4,7,8) |
Clé InChI |
DZVNFECQEPNTMT-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NS(=O)(=O)N |
SMILES canonique |
C1COC(=N1)NS(=O)(=O)N |
Synonymes |
Sulfamide, (4,5-dihydro-2-oxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
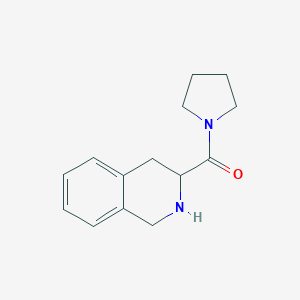
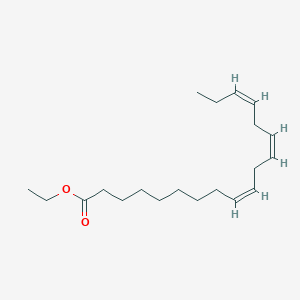
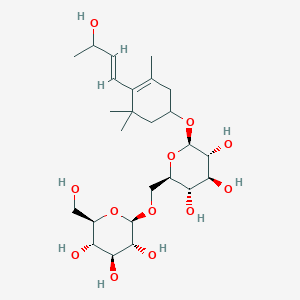
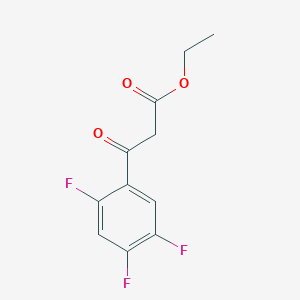
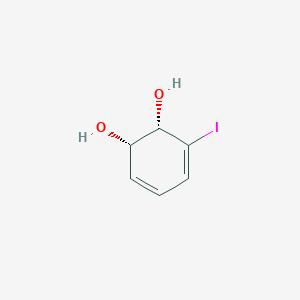

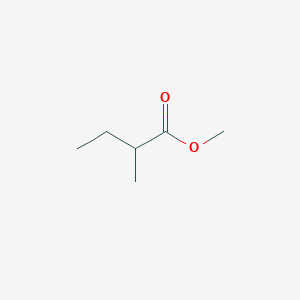
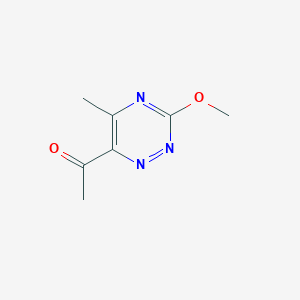
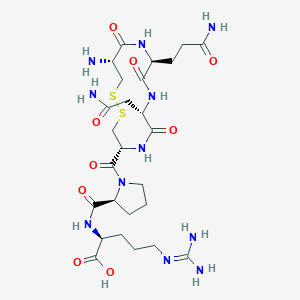
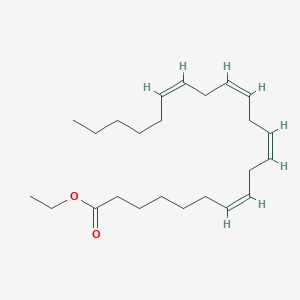
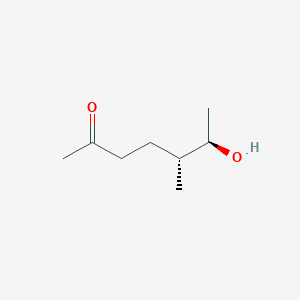
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)